N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide
説明
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as EACA or Tranexamic acid, is an antifibrinolytic agent that is commonly used in the medical field. It has been widely studied for its ability to prevent excessive bleeding and has shown promising results in various clinical settings.
科学的研究の応用
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been extensively studied for its ability to prevent excessive bleeding in various clinical settings. It has been used in surgeries, trauma patients, and women with heavy menstrual bleeding. Additionally, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been studied for its potential use in preventing hemorrhage in patients with acute promyelocytic leukemia. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has also been studied for its potential use in preventing postpartum hemorrhage.
作用機序
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide works by inhibiting the breakdown of fibrin, which is a protein that is involved in blood clotting. It binds to plasminogen, which is a protein that activates the breakdown of fibrin. By inhibiting the activation of plasminogen, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide prevents the breakdown of fibrin and promotes blood clotting.
Biochemical and Physiological Effects
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to have minimal side effects and is generally well-tolerated by patients. It has a half-life of approximately 2 hours and is primarily excreted through the kidneys. N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has been shown to increase the risk of thrombotic events in some patients, but the overall risk is low.
実験室実験の利点と制限
N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide is a useful tool for researchers studying blood clotting and fibrinolysis. It can be used to investigate the effects of fibrinolysis inhibition on various physiological processes. However, N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide has limitations in that it only inhibits the breakdown of fibrin and does not affect other aspects of blood clotting.
将来の方向性
There are several future directions for research on N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. One area of interest is the potential use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in preventing bleeding in patients with hemophilia. Another area of interest is the development of new antifibrinolytic agents that are more effective than N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide. Additionally, further research is needed to investigate the potential risks associated with the use of N-{3-[(ethylamino)carbonyl]phenyl}-3-methylbenzamide in certain patient populations.
特性
IUPAC Name |
N-[3-(ethylcarbamoyl)phenyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-18-16(20)14-8-5-9-15(11-14)19-17(21)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKIXFKQKMALKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。